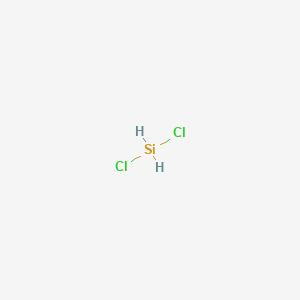
Dichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorosilane is a flammable and poisonous gas, with a strong repulsive odor. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes and mucous membranes. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket.
Wissenschaftliche Forschungsanwendungen
Semiconductor Manufacturing
Dichlorosilane in Silicon Production
this compound is primarily utilized in the production of high-purity silicon for semiconductor applications. It serves as a precursor in chemical vapor deposition (CVD) processes, where it decomposes to deposit silicon onto substrates. This method is crucial for creating thin films used in integrated circuits and photovoltaic cells.
Case Study: Solar Cell Grade Silicon
A notable application involves the production of solar cell-grade silicon from this compound. The process typically includes the thermal decomposition of this compound at elevated temperatures, yielding high-purity silicon and hydrochloric acid as a by-product. Research indicates that optimizing reaction conditions can enhance yield and purity levels significantly .
Chemical Synthesis
Synthesis of Silicones and Siloxanes
this compound is instrumental in synthesizing silicones and siloxanes, which are used in various applications ranging from sealants to lubricants. The compound undergoes hydrolysis to form silanol groups, which can further polymerize to produce silicone polymers.
Data Table: Key Reactions Involving this compound
| Reaction Type | Product(s) | Conditions |
|---|---|---|
| Hydrolysis | Silanol | Water presence |
| Thermal Decomposition | Silicon + HCl | High temperatures (≥ 1000°C) |
| Reaction with Alcohols | Siloxanes | Presence of alcohol |
Environmental Monitoring
Gas Chromatography for Analysis
this compound's applications extend to environmental monitoring, where it is analyzed using gas chromatography to detect by-products during semiconductor manufacturing processes. This analytical technique ensures compliance with safety and environmental regulations by monitoring emissions and waste products .
Material Science
Thin Film Deposition
In material science, this compound is employed for depositing silicon nitride films through plasma-enhanced atomic layer deposition (PEALD). The ability to form conformal coatings on complex geometries makes it valuable for microelectronics and MEMS (Micro-Electro-Mechanical Systems) applications.
Case Study: Silicon Nitride Thin Films
Research has shown that using this compound as a precursor for silicon nitride films allows for controlled growth at lower temperatures (<400°C). This is particularly beneficial for applications requiring precise layer thickness and uniformity on nanoscale features .
Safety Considerations
Chemical Hazards
While this compound is essential in various applications, it poses safety hazards due to its flammability and potential health risks upon exposure. Proper handling protocols and environmental assessments are vital to mitigate these risks during its use in industrial settings .
Eigenschaften
Molekularformel |
Cl2H2Si SiH2Cl2 |
|---|---|
Molekulargewicht |
101.00 g/mol |
IUPAC-Name |
dichlorosilane |
InChI |
InChI=1S/Cl2H2Si/c1-3-2/h3H2 |
InChI-Schlüssel |
MROCJMGDEKINLD-UHFFFAOYSA-N |
SMILES |
[SiH2](Cl)Cl |
Kanonische SMILES |
[SiH2](Cl)Cl |
Siedepunkt |
8 °C |
Flammpunkt |
-28 °C c.c. |
melting_point |
-122 °C |
Physikalische Beschreibung |
Dichlorosilane is a flammable and poisonous gas, with a strong repulsive odor. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes and mucous membranes. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket. Gas or Vapor; Liquid A flammable and poisonous gas, with a strong repulsive odor; [CAMEO] Vapor density = 3.48 (heavier than air); [Burke, p. 101] COLOURLESS GAS WITH CHARACTERISTIC ODOUR. |
Löslichkeit |
Solubility in water: reaction |
Dampfdichte |
Relative vapor density (air = 1): 3.48 |
Dampfdruck |
Vapor pressure, kPa at 20 °C: 163.6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













